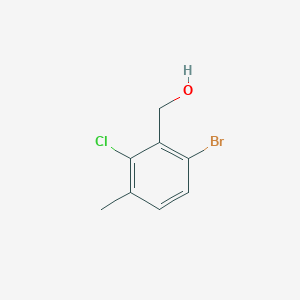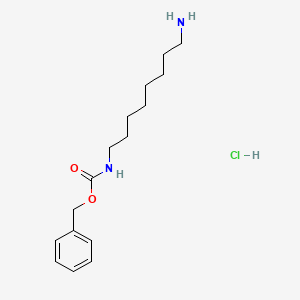
4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine
Descripción general
Descripción
4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H16N2Si. This compound features a benzene ring substituted with a trimethylsilyl-ethynyl group and two amine groups at the 1 and 2 positions. It is a versatile intermediate used in various chemical syntheses and has applications in organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction between 4-bromobenzaldehyde and ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The resulting 4-((Trimethylsilyl)ethynyl)benzaldehyde can then be reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Sonogashira coupling reactions followed by reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives.
Aplicaciones Científicas De Investigación
4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine involves its ability to participate in various chemical reactions due to the presence of reactive amine and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of diverse products. The trimethylsilyl group enhances the compound’s stability and reactivity in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-((Trimethylsilyl)ethynyl)benzaldehyde: This compound is similar in structure but contains an aldehyde group instead of amine groups.
4-((Trimethylsilyl)ethynyl)benzonitrile: This compound features a nitrile group instead of amine groups.
1,4-Bis((trimethylsilyl)ethynyl)benzene: This compound has two trimethylsilyl-ethynyl groups attached to the benzene ring.
Uniqueness
4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine is unique due to the presence of both amine and trimethylsilyl-ethynyl groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in various synthetic applications and distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
4-(2-trimethylsilylethynyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLGMYGSIYYNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B3240214.png)

![2-Chloro-3-cyclopropylpyrazolo[1,5-A]pyridine](/img/structure/B3240220.png)


![3'-Amino-5'-chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3240230.png)

![tert-Butyl N-[1-({[(4-methylbenzene)sulfonyl]oxy}methyl)cyclopropyl]carbamate](/img/structure/B3240244.png)



